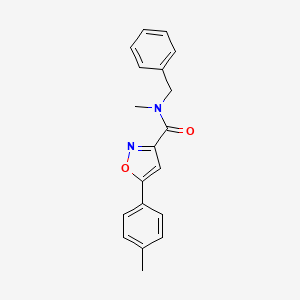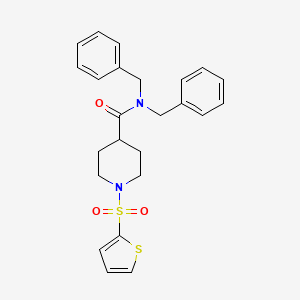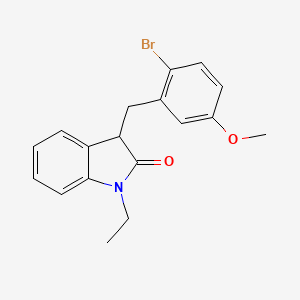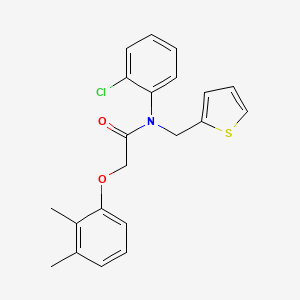![molecular formula C20H18BrN3O3 B11345194 2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11345194.png)
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core This is followed by bromination and subsequent coupling with an indole derivative to introduce the 5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl moiety
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and purification methods to ensure the production of high-purity compound.
化学反応の分析
Types of Reactions
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while substitution reactions can introduce various functional groups at the bromine position.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives and indole-containing compounds. Similar compounds include:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.
Indole-containing compounds: These compounds contain the indole moiety and may exhibit similar bioactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.
特性
分子式 |
C20H18BrN3O3 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
2-[(5-bromo-2-oxo-1,3-dihydroindol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18BrN3O3/c21-12-6-7-17-14(10-12)15(19(26)23-17)11-18-22-16-5-2-1-4-13(16)20(27)24(18)8-3-9-25/h1-2,4-7,10,15,25H,3,8-9,11H2,(H,23,26) |
InChIキー |
YFGOUXAVVUCHTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3C4=C(C=CC(=C4)Br)NC3=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345117.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B11345122.png)
![1-(benzylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11345124.png)


![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11345138.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11345142.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345149.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide](/img/structure/B11345155.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11345171.png)
![Ethyl 1-{[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B11345182.png)
![7-(3-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11345184.png)
